2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-phenylethyl)acetamide
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Overview
Description
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a complex organic compound featuring a tetrazole ring, a sulfanyl group, and an acetamide moiety
Scientific Research Applications
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-phenylethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-phenylethyl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the tetrazole derivative with a suitable thiol compound.
Acetamide Formation: The final step involves the acylation of the sulfanyl-tetrazole intermediate with 2-phenylethylamine to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Mechanism of Action
The mechanism of action of 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-phenylethyl)acetamide is unique due to its combination of a tetrazole ring, a sulfanyl group, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-(2-phenylethyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-16(18-12-11-14-7-3-1-4-8-14)13-24-17-19-20-21-22(17)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKZKFRAGGTTMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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